molecular formula C16H16F7NO3S B2567778 Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 300860-41-7

Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2567778
CAS No.: 300860-41-7
M. Wt: 435.36
InChI Key: LNGCEQPUVUPRHG-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a fluorinated tetrahydrobenzothiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core. The compound features a 6-methyl substituent on the cyclohexene ring and a heptafluorobutanoyl group attached to the amino moiety at the 2-position of the thiophene ring. The ethyl ester at the 3-position enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F7NO3S/c1-3-27-12(25)10-8-5-4-7(2)6-9(8)28-11(10)24-13(26)14(17,18)15(19,20)16(21,22)23/h7H,3-6H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGCEQPUVUPRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis and biological evaluation of this compound and its derivatives, focusing on their antitumor properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C14H11F7N2O4S
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the benzothiophene core.
  • Introduction of the heptafluorobutanoyl group via acylation.
  • Esterification to obtain the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiophene derivatives. The following table summarizes the IC50 values for various derivatives in different cancer cell lines:

CompoundCell LineIC50 (nM)
3aFM3A0.78
3cMolt/42.6
3dHeLa12
3eL121016

These compounds demonstrate significant antiproliferative activity compared to standard treatments like combretastatin A-4 (CA-4) .

The proposed mechanism for the antitumor activity includes:

  • Microtubule Inhibition : Compounds act through the colchicine site on tubulin, disrupting microtubule polymerization.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .

Study on Compound 3c

In a study evaluating compound 3c in a mouse xenograft model:

  • Dosage : Administered at 50 mg/kg.
  • Results : Significant inhibition of tumor growth was observed in human osteosarcoma models. The compound exhibited a uniform activity across various human cancer cell lines .

Comparative Analysis with Other Agents

The effectiveness of this compound was compared with traditional chemotherapeutics:

  • 5-Fluorouracil (5-FU) : Showed improved liver enzyme levels and reduced side effects compared to conventional treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name Substituent on Amino Group Molecular Weight (g/mol) Key Properties/Biological Relevance Source
Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-... (Target) Heptafluorobutanoyl ~437.3* High lipophilicity; potential CNS activity -
Ethyl 2-[(phenylacetyl)amino]-6-methyl-... (CAS 357.46652) Phenylacetyl 357.47 Moderate solubility; antimicrobial activity
Ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-... (CAS 161364-70-1) 4-Methoxy-4-oxobutanoyl 337.38 Intermediate polarity; kinase inhibition
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl 390.14 Anticancer potential; hydrogen bonding
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl (on pyridine ring) 344.45 Neuroactive properties

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The heptafluorobutanoyl group in the target compound significantly increases lipophilicity compared to non-fluorinated analogs (e.g., phenylacetyl in ). Fluorinated chains enhance metabolic stability and blood-brain barrier penetration, making the compound suitable for central nervous system (CNS)-targeted applications . The 4-hydroxyphenyl substituent in compound 6o () introduces hydrogen-bonding capacity, which may enhance crystallinity and intermolecular interactions in solid-state structures .

Biological Activity Trends: Antimicrobial Activity: Phenylacetyl-substituted derivatives (e.g., ) exhibit moderate antimicrobial effects, likely due to hydrophobic interactions with microbial membranes. Kinase Inhibition: The 4-methoxy-4-oxobutanoyl group () contributes to polarity, favoring interactions with ATP-binding pockets in kinases. Neuroactive Potential: Benzyl-substituted analogs () show affinity for neurotransmitter receptors, suggesting structural flexibility in modulating neurological targets.

Synthetic Methodologies: The Petasis reaction () is a common strategy for introducing diverse acyl groups to the amino position. The use of HFIP solvent and molecular sieves optimizes yield and purity in fluorinated analogs . Crystallographic tools (e.g., SHELX, ORTEP-3) are critical for resolving conformational details, such as ring puckering in tetrahydrobenzothiophene cores () .

Structural Dynamics :

  • The tetrahydrobenzothiophene ring exhibits puckering (), which influences binding conformations. For example, the 6-methyl group in the target compound may restrict ring flexibility compared to unsubstituted analogs .

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